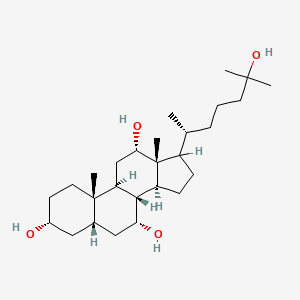
5b-Cholestane-3a,7a,12a,25-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5b-Cholestane-3a,7a,12a,25-tetrol is a cholestanoid.
科学研究应用
Biochemical Significance
5β-Cholestane-3α,7α,12α,25-tetrol plays a crucial role in the biosynthesis of bile acids. It is an intermediate in the conversion process to cholic acid, which is essential for lipid digestion and absorption in the intestine. Research indicates that this compound can be converted into cholic acid through enzymatic reactions involving hepatic microsomes .
Cerebrotendinous Xanthomatosis (CTX)
5β-Cholestane-3α,7α,12α,25-tetrol is notably present in patients with CTX, a rare genetic disorder characterized by abnormal bile acid synthesis. In these patients, elevated levels of this tetrol serve as biomarkers for diagnosing and monitoring the disease . The urinary excretion of this compound has been linked to the metabolic dysfunctions associated with CTX .
Bile Acid Metabolism Studies
Research has demonstrated that 5β-Cholestane-3α,7α,12α,25-tetrol can be utilized to study bile acid metabolism. In vitro studies have shown that its conversion to cholic acid varies significantly between healthy individuals and those with metabolic disorders like CTX. This differential conversion provides insights into the underlying mechanisms of bile acid synthesis and its regulation .
Case Study 1: Bile Acid Synthesis in CTX Patients
A study examined the conversion rates of 5β-Cholestane-3α,7α,12α-triol to 5β-Cholestane-3α,7α,12α,25-tetrol and subsequently to cholic acid in both control subjects and CTX patients. Results indicated that while control subjects exhibited rapid conversion to cholic acid within 24 hours post-injection, CTX patients showed a delayed response with peak activity occurring after 48 hours. This suggests impaired bile acid synthesis pathways in CTX individuals .
Case Study 2: Urinary Excretion Patterns
In another investigation focusing on urinary profiles of bile alcohols in CTX patients, it was found that 5β-Cholestane-3α,7α,12α,25-tetrol constituted a major component of their urinary bile alcohol profile. The study highlighted how monitoring these metabolites could aid in understanding the biochemical alterations occurring due to the disease .
常见问题
Basic Research Questions
Q. What is the enzymatic pathway for the conversion of 5β-Cholestane-3α,7α,12α,25-tetrol to cholic acid?
- Methodological Answer : The compound undergoes microsomal hydroxylation at C-24, C-25, or C-26 positions in the presence of NADPH and O₂, forming pentols (e.g., 5β-cholestane-3α,7α,12α,24β,25-pentol). Soluble enzymes then oxidize these intermediates using NAD⁺ to produce cholic acid. This pathway is studied using liver fractions from normolipidemic subjects or cerebrotendinous xanthomatosis (CTX) patients .
Q. How is 5β-Cholestane-3α,7α,12α,25-tetrol detected and quantified in biological samples?
- Methodological Answer : Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is employed for metabolite profiling, as demonstrated in psoriasis research to identify its role as a metabolic marker. Isotope dilution-mass spectrometry is also used to track its conversion in liver homogenates .
Q. What diseases are associated with dysregulation of 5β-Cholestane-3α,7α,12α,25-tetrol?
- Methodological Answer : Cerebrotendinous xanthomatosis (CTX), a disorder caused by mitochondrial 26-hydroxylase deficiency, leads to its accumulation due to impaired cholic acid synthesis. It is also linked to psoriasis, where network pharmacology identifies it as a central metabolite in inflammatory pathways .
Advanced Research Questions
Q. How can contradictory findings about mitochondrial vs. microsomal pathways in cholic acid synthesis be resolved?
- Methodological Answer : Comparative studies using subcellular fractions (mitochondrial vs. microsomal) with selective inhibitors (e.g., carbon monoxide for microsomal hydroxylases) clarify pathway dominance. In CTX patients, mitochondrial 26-hydroxylase deficiency shifts metabolism toward microsomal 25-hydroxylation, confirmed via isotope tracing and enzyme activity assays .
Q. What experimental design considerations are critical for studying side-chain hydroxylation of 5β-Cholestane-3α,7α,12α,25-tetrol?
- Methodological Answer : Use phenobarbital-induced rat liver microsomes to enhance hydroxylation efficiency, particularly at C-23, C-24, and C-25. Include NADPH as a cofactor and validate results with spectral binding assays using adrenodoxin and cytochrome P450 enzymes .
Q. How can computational approaches elucidate the compound's role in disease mechanisms?
- Methodological Answer : Molecular docking calculates binding affinities between 5β-Cholestane-3α,7α,12α,25-tetrol and target proteins (e.g., TNF-α, COX-2). Network pharmacology constructs metabolite-protein interaction networks to identify its centrality in inflammatory or metabolic pathways .
Q. What methodologies validate its utility as a biomarker in multi-omics studies?
- Methodological Answer : Integrate metabolomics (UPLC-MS) with gut microbiota sequencing to correlate its fecal levels with microbial taxa (e.g., Clostridium leptum). Statistical tools like Spearman correlation analysis and principal component analysis (PCA) highlight its biomarker potential in conditions like late-sleep metabolic dysregulation .
属性
分子式 |
C27H48O4 |
|---|---|
分子量 |
436.7 g/mol |
IUPAC 名称 |
(3R,5S,7R,8R,9S,10S,12S,13R,14S)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O4/c1-16(7-6-11-25(2,3)31)19-8-9-20-24-21(15-23(30)27(19,20)5)26(4)12-10-18(28)13-17(26)14-22(24)29/h16-24,28-31H,6-15H2,1-5H3/t16-,17+,18-,19?,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI 键 |
NTIXPPFPXLYJCT-RUYUEJGQSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
手性 SMILES |
C[C@H](CCCC(C)(C)O)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
规范 SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
同义词 |
5 beta cholestane-3 alpha,7 alpha,12 alpha,25-tetrol 5 beta-cholestane-3 beta,7 alpha,12 alpha,25-tetrol cholestane-3,7,12,25-tetrol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















